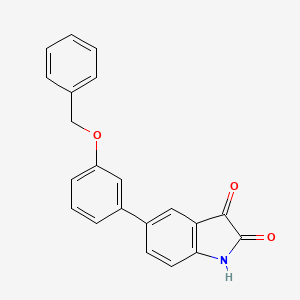

5-(3-(Benzyloxy)phenyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15NO3 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

5-(3-phenylmethoxyphenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C21H15NO3/c23-20-18-12-16(9-10-19(18)22-21(20)24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23,24) |

InChI Key |

WASJTQIZNLLBOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=O)C4=O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 3 Benzyloxy Phenyl Indoline 2,3 Dione and Analogues

General Principles of Isatin (B1672199) SAR

The biological activity of isatin derivatives can be significantly modulated by substitutions at key positions on its core structure, particularly at the N-1, C-3, C-5, and C-7 positions. researchgate.netfrontiersin.org

Influence of Substitutions at N-1, C-3, C-5, and C-7 Positions on Biological Efficacy

The strategic modification of the isatin core is crucial for tuning its biological profile. Each position offers a unique opportunity to influence factors such as potency, selectivity, and pharmacokinetic properties.

N-1 Position: The nitrogen atom at position 1 is a common site for substitution. N-alkylation or N-arylation often enhances lipophilicity, which can improve membrane permeability. nih.govresearchgate.net SAR studies have shown that introducing an aromatic ring with a one or three-carbon linker at N-1 can enhance cytotoxic activity. acs.org However, for other targets like monoamine oxidase (MAO), N-substitution can lead to molecules that are largely deprived of inhibitory characteristics. acs.org The bioactivity of N-alkyl isatins has also been observed to decline as the alkyl chain length increases. researchgate.net

C-3 Position: The C-3 carbonyl group is highly reactive and a critical site for modification. ijcrt.orgmdpi.com Its conversion into moieties such as hydrazones, Schiff bases, or spiro rings has been associated with potent anticancer and antimicrobial activities. researchgate.net For certain biological targets, an intact and unsubstituted C-3 carbonyl group is essential for maintaining potency. nih.govnih.govnih.gov For antitubercular activity, substitution at the C-3 position with groups like thiosemicarbazide (B42300) and methyloxime has been shown to yield better potency than the corresponding ketone derivatives. nih.gov

C-5 Position: The C-5 position on the benzene (B151609) ring is a key site for substitution that significantly influences biological activity. nih.gov Halogenation at this position, for instance, has been shown to enhance antibacterial activity. nih.gov The electronic nature of the substituent at C-5 is critical and often target-dependent. For anti-mycobacterial activity, electron-withdrawing groups like fluorine at the C-5 position enhance potency, whereas electron-donating groups can reduce it. nih.gov Conversely, for other targets, electron-donating groups like methoxy (B1213986) (-OCH3) at C-5 have been found to exhibit more potential than bromine-substituted or unsubstituted analogues. nih.gov In the context of MAO inhibition, the introduction of a benzyloxy group at C-5 leads to potent and selective inhibitors. nih.gov

C-7 Position: The C-7 position also plays a role in modulating biological activity. The introduction of either electron-donating or electron-withdrawing groups at this position can lead to an increase in the inhibitory activity of certain enzyme inhibitors. nih.gov A halogenated C-7 position has been noted to improve the inhibitory potency of some isatin derivatives. calstate.edu For antiproliferative action, the incorporation of a fluoro group at C-7 or a chloro group at C-5 has been shown to enhance potential. nih.gov

Role of Pharmacophoric Groups in Enhancing Binding Affinity and Selectivity

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For isatin derivatives, several key pharmacophoric groups have been identified. The core structure itself, with its hydrogen bond-accepting carbonyl groups at C-2 and C-3 and the hydrogen bond-donating NH group at N-1, represents a fundamental pharmacophore. nih.gov

Modifications, particularly at the C-3 position, introduce new pharmacophoric features that drive specific biological activities. The formation of hydrazones, Schiff bases, and thiosemicarbazones introduces additional hydrogen bond donors and acceptors, as well as lipophilic aromatic regions, which can significantly enhance binding affinity and selectivity for various targets, including enzymes and receptors. nih.govnih.govmdpi.com For example, the hydrazone moiety is often used as a linker to connect the isatin scaffold to other pharmacophores, creating hybrid molecules with novel or enhanced activities. mdpi.commdpi.com

SAR Focused on the Phenyl and Benzyloxy Moieties of 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione

The introduction of a substituted phenyl ring at the C-5 position of isatin, as seen in this compound, creates a biphenyl-like structure. The SAR of these analogues is determined not only by the isatin core but also by the substitution patterns and electronic properties of the appended phenyl and benzyloxy groups.

Impact of Benzyloxy Substitution Patterns on Target Interactions

The benzyloxy moiety is a key pharmacophore in many biologically active molecules, and its placement on the C-5 phenyl ring of isatin has a profound impact on target interactions, particularly for MAO enzymes. nih.govresearchgate.net Research on isatin-based benzyloxybenzene derivatives has shown that the position of the benzyloxy group on the phenyl ring is a critical determinant of inhibitory potency and selectivity.

Studies comparing positional isomers revealed that a para-benzyloxy group on the C-5 phenyl ring resulted in more significant MAO-B inhibition than a meta-benzyloxy group. nih.gov The benzyloxy group is thought to improve molecular hydrophobicity, which is favorable for interaction with the active site and crucial for MAO-B selectivity. nih.gov Furthermore, substitutions on the benzyloxy group itself can fine-tune activity; for instance, halogen substitution on the benzyloxy moiety has been found to increase affinity for MAO-B. nih.govresearchgate.net

Effects of Substituent Nature (e.g., electron-donating, electron-withdrawing groups) on Biological Activity

The electronic properties of substituents on both the isatin ring and the C-5 phenyl ring play a crucial role in modulating biological activity, though the optimal electronic nature is often target-specific.

On the Isatin Ring: As previously mentioned, electron-withdrawing groups (e.g., -F, -Cl) at the C-5 position of the isatin core tend to increase activity against certain targets like mycobacteria and bacteria, likely by increasing the compound's lipophilic character. nih.govcalstate.edu

On the Phenyl/Benzyloxy Moiety: For cytotoxic activity against cancer cell lines, the presence of electron-donating groups on the N-benzyl and C-5 phenyl rings has been shown to greatly enhance potency. nih.govnih.gov Specifically, the compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, which contains two electron-donating methoxy groups, exhibited the highest antitumor activity in its series. nih.govnih.gov In another context, isatin derivatives bearing an α,β-unsaturated ketone moiety showed promising anticancer properties that were dependent on electron-donating substituents on the benzyl (B1604629) ring. mdpi.com However, for other targets, the opposite may be true. For anticonvulsant activity, compounds with electron-donating groups showed better activity than those with electron-withdrawing groups. nih.gov This highlights the necessity of tailoring the electronic properties of the substituents to the specific biological target.

Conformational Analysis and its Implications for SAR

The 5-phenylisatin (B182446) core of the molecule is analogous to biphenyl, a class of compounds known for its unique conformational properties. Biphenyl itself is not planar; steric hindrance between the ortho-hydrogens of the two rings forces them into a twisted conformation. nih.gov The degree of this twist is defined by the dihedral angle between the planes of the two rings.

This conformational flexibility is a critical parameter in the SAR of 5-phenylisatin derivatives. The dihedral angle determines the three-dimensional shape of the molecule and the spatial relationship between the isatin core and the C-5 phenyl ring. This, in turn, dictates how the molecule can fit into the binding site of a target protein. For a similar compound, 6-chloro-1-phenylindoline-2,3-dione, the dihedral angle between the phenyl ring and the indoline (B122111) core was found to be 51.8°. nih.gov

The introduction of bulky substituents, particularly at the ortho positions of the phenyl ring or the C-4/C-6 positions of the isatin ring, can significantly restrict rotation around the C-C single bond connecting the two rings. This can lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding. If the energy barrier to rotation is high enough, it can lead to the existence of stable, isolable rotational isomers known as atropisomers. Therefore, controlling the conformational profile of these molecules is a key strategy for optimizing their biological activity.

Hybrid Molecules and Multi-Pharmacophore Design Involving Isatin Scaffolds

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to develop novel therapeutic agents with potentially enhanced affinity, improved efficacy, and reduced toxicity compared to the individual parent molecules. nih.gov The isatin scaffold, the core of this compound, is considered a "privileged scaffold" in drug design due to its structural versatility and wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. preprints.orgmdpi.com Its synthetic accessibility allows for modifications at multiple positions, making it an ideal candidate for creating hybrid molecules. rsc.orgresearchgate.net By combining the isatin core with other biologically active heterocyclic systems, researchers can target multiple pathways or enhance the interaction with a specific biological target.

Integration with Other Heterocyclic Systems (e.g., thiazole (B1198619), triazole, quinazoline)

The fusion of the isatin scaffold with other heterocyclic rings like thiazole, triazole, and quinazoline (B50416) has yielded numerous compounds with significant biological activities. Each heterocyclic partner contributes its own pharmacological profile, leading to hybrid molecules with unique and often enhanced properties.

Thiazole Hybrids: Isatin-thiazole hybrids are a significant class of compounds with a broad spectrum of pharmacological activities. nih.gov The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a component of many biologically active molecules. rsc.org The combination of isatin with thiazole has been explored to develop potent antimicrobial and anticancer agents. nih.govrsc.org For instance, certain isatin-decorated thiazole derivatives have shown potent antimicrobial activities against E. coli. dovepress.com

Triazole Hybrids: The 1,2,3-triazole ring is another important pharmacophore extensively used in the design of hybrid molecules, often serving as a stable and rigid linker between two bioactive moieties. nih.govmdpi.com This stability is attributed to its resistance to acidic/basic hydrolysis and various metabolic conditions. rsc.org The incorporation of a triazole moiety into an isatin framework has been shown to significantly enhance antibacterial activity against both E. coli and S. aureus. researchgate.net Isatin-1,2,3-triazole conjugates have also been synthesized and evaluated for their anti-inflammatory potential. rsc.org

Quinazoline Hybrids: Quinazoline is a nitrogen-containing heterocyclic system known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. preprints.orgnih.gov The molecular hybridization of isatin and quinazoline has led to the development of potent antiproliferative agents. nih.govresearchgate.net Structure-activity relationship studies of these hybrids have revealed key insights; for example, the introduction of lipophilic substituents, such as a 2,6-dichloro group on the quinazoline ring, was found to be beneficial for anticancer activity against triple-negative breast cancer cell lines. nih.gov

Table 1: Anticancer Activity of Isatin-Quinazoline Hybrids

| Compound | Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Hybrid 29a | Unspecified | HepG2 (Liver Cancer) | 1.0 ± 0.2 | nih.gov |

| Hybrid 29c | Unspecified | HepG2 (Liver Cancer) | 1.8 ± 0.4 | nih.gov |

| Hybrid 29f | Unspecified | HepG2 (Liver Cancer) | 2.4 ± 0.4 | nih.gov |

| Hybrid 30e | 2,6-dichloro | MDA-MB-231 (Breast Cancer) | Potent Activity | nih.gov |

Linker Design and its Influence on SAR

The influence of the linker has been demonstrated in studies involving dihydroartemisinin-isatin hybrids. Research revealed that the length of the alkyl linker between the two moieties was critical for the antiproliferative activity. nih.gov Specifically, two-carbon tethered hybrids were found to be more potent against breast cancer cell lines than their three-carbon linker analogues. nih.govnih.gov This suggests that an optimal distance and spatial orientation between the pharmacophores, dictated by the linker, are necessary for effective biological interaction.

In some cases, the type of linker is also a determining factor. SAR studies comparing different linkers have shown that for certain artemisinin-isatin hybrids, an alkyl linker was more favorable for antiproliferative activity than a 1,2,3-triazole linker. nih.gov This highlights that while triazoles can be effective, a more flexible alkyl chain may sometimes allow for better positioning of the hybrid molecule within the target's binding site. nih.gov

Table 2: Influence of Linker on Biological Activity of Isatin Hybrids

| Hybrid Type | Linker Type | Linker Length | Observed SAR Influence | Reference |

|---|---|---|---|---|

| Artemisinin-Isatin | Alkyl | 2 carbons | More potent than 3-carbon analogs | nih.gov |

| Artemisinin-Isatin | Alkyl | 3 carbons | Less potent than 2-carbon analogs | nih.gov |

| Artemisinin-Isatin | Alkyl vs. 1,2,3-Triazole | Not specified | Alkyl linker was more favorable for antiproliferative activity | nih.gov |

| Bis-Isatin | Ethylene | 2 carbons | Evaluated for anti-mycobacterial activity | preprints.org |

Biological Evaluation and Mechanistic Investigations of 5 3 Benzyloxy Phenyl Indoline 2,3 Dione and Analogues

Preclinical Assessment of Diverse Biological Activities (General Mechanisms, Target Identification)

The unique structural features of the indoline-2,3-dione core, characterized by a fused aromatic ring and a pyrrolidine (B122466) ring bearing two carbonyl groups, confer upon it the ability to interact with a multitude of biological targets. The substitution at the C5 position with a benzyloxyphenyl group can significantly influence the molecule's electronic and steric properties, thereby modulating its biological activity.

The isatin (B1672199) scaffold has been extensively studied as an inhibitor of various enzymes, owing to its ability to mimic endogenous substrates and interact with active site residues.

Monoamine Oxidases (MAOs): Derivatives of isatin are recognized for their potential to inhibit monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters. Isatin itself is a known reversible inhibitor of both human MAO-A and MAO-B, with Ki values of 15 µM and 3 µM, respectively. nih.gov Studies have highlighted the importance of a benzyloxy group for potent and selective MAO-B inhibition. nih.gov For instance, isatin-based benzyloxybenzaldehyde derivatives have shown significant inhibitory activity against MAO-B. nih.gov Specifically, compounds with a benzyloxy pharmacophore on a phenyl ring have demonstrated strong MAO-B inhibitory action. nih.gov The benzyloxy group attached to the indole (B1671886) ring is thought to enhance molecular hydrophobicity, which is favorable for interaction with the active site of MAO-B. nih.gov One study on isatin-based benzyloxybenzene derivatives reported a compound, ISB1 ((3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one), with an IC50 value of 0.124 ± 0.007 μM for MAO-B inhibition. nih.gov Another related compound, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, exhibited a very potent in vitro IC50 of 4nM for MAO-B. nih.gov

Lipoxygenase (LOX): Indoline-2,3-dione derivatives have also been investigated as inhibitors of lipoxygenases, enzymes involved in inflammatory pathways. A series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showing a balanced inhibition of both COX and LOX. nih.gov One compound from this series demonstrated an IC50 value of 0.56 μM against LOX. nih.gov

DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it an attractive target for antibacterial agents. While specific data for 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione is not available, the broader class of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have shown low nanomolar IC50 values against Escherichia coli DNA gyrase. nih.gov

Aminopeptidase N (APN): Aminopeptidase N is a zinc-dependent metalloprotease that plays a role in tumor invasion and angiogenesis. While specific inhibitory data for the compound is not available in the provided search results, the general class of isatin derivatives has been explored for APN inhibition.

Carbonic Anhydrases (CAs), Tyrosinase, PI3K, and COX-2: The inhibitory potential of isatin derivatives extends to other enzyme families. While specific IC50 values for this compound against these enzymes were not identified in the search results, the general class of indole derivatives has been shown to inhibit these enzymes. For instance, certain indole derivatives have shown tyrosinase inhibitory activity with IC50 values in the micromolar range. nih.govmdpi.comresearchgate.netresearchgate.netumpr.ac.id Similarly, indoline-based compounds have been identified as dual 5-LOX/sEH inhibitors with anti-inflammatory properties, suggesting a potential for COX-2 inhibition. acs.org The development of potent and selective inhibitors for these enzymes often involves modification of the isatin core.

| Enzyme | Compound/Analogue Class | Inhibitory Concentration (IC50/Ki) |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Isatin | Ki = 3 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | IC50 = 0.124 ± 0.007 μM nih.gov |

| Monoamine Oxidase B (MAO-B) | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | IC50 = 4 nM nih.gov |

| Lipoxygenase (LOX) | 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | IC50 = 0.56 µM nih.gov |

While the primary focus of research on indoline-2,3-dione derivatives has been on enzymatic inhibition, their interaction with cell surface receptors is also an area of investigation.

ANP Receptors: Atrial Natriuretic Peptide (ANP) receptors are involved in regulating blood pressure and volume. Although no direct evidence links this compound to ANP receptor antagonism, a potent ANP antagonist, A71915, has been identified with a pKi of 9.18 and a pA2 of 9.48 in human neuroblastoma NB-OK-1 cells. nih.gov This indicates that peptide analogues can be potent antagonists, but the role of small molecules like the one remains to be elucidated.

The enzymatic and receptor-level interactions of indoline-2,3-dione analogues translate into significant effects on various cellular processes, particularly cell proliferation and drug resistance mechanisms.

Anti-proliferative effects against various cancer cell lines: Isatin derivatives have demonstrated cytotoxic and anti-proliferative activities against a range of cancer cell lines. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov For example, a prenyloxy-substituted indeno[1,2-b]indole (B1252910) derivative showed EC50 values of 8.4 ± 2.8 µM for A431 cells, 18.2 ± 6.0 µM for A549 cells, and 11.4 ± 6.8 µM for LNCaP cells. mdpi.com Another study on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines reported potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines, with the most potent molecules demonstrating IC50 concentrations of 25–50 nM. nih.gov

Inhibition of P-glycoprotein (P-gp): P-glycoprotein is a key transporter involved in multidrug resistance (MDR) in cancer cells. Isatin derivatives have been investigated for their potential to inhibit P-gp and reverse MDR. nih.gov One study showed that an isatin-derived compound could increase the chemosensitivity of resistant MCF7/ADR cells to doxorubicin (B1662922) by co-inhibiting P-gp and Hsp90. researchgate.net

| Compound/Analogue Class | Cancer Cell Line | Inhibitory Concentration (IC50/EC50) |

|---|---|---|

| Prenyloxy-substituted indeno[1,2-b]indole | A431 | EC50 = 8.4 ± 2.8 µM mdpi.com |

| A549 | EC50 = 18.2 ± 6.0 µM mdpi.com | |

| LNCaP | EC50 = 11.4 ± 6.8 µM mdpi.com | |

| 5-Benzoyl/5-Benzylhydroxy thieno[2-3-b]pyridine derivatives | MDA-MB-231 | IC50 = 25–50 nM nih.gov |

| HCT116 | IC50 = 25–50 nM nih.gov |

The diverse biological activities of indoline-2,3-dione analogues suggest their ability to modulate complex biological pathways, including those involved in glycation, neuroprotection, and inflammation.

Anti-glycation: Advanced glycation end products (AGEs) are implicated in diabetic complications and aging. Some flavonoids and other natural products have shown potent anti-glycation activity. derpharmachemica.comresearchgate.netnih.govresearchgate.net While direct data for this compound is not available, the general principle of inhibiting AGE formation is an active area of research. For example, silibinin, a component of milk thistle, showed strong anti-glycation activity with an IC50 of 70.2 µg/mL, which was more potent than the standard aminoguanidine. nih.gov

Neuroprotection: The neuroprotective effects of isatin derivatives are often linked to their MAO-B inhibitory activity, which can increase dopamine (B1211576) levels in the brain. nih.govresearchgate.net This mechanism is particularly relevant for neurodegenerative diseases like Parkinson's disease. nih.gov The ability of these compounds to cross the blood-brain barrier is a crucial factor in their potential as neuroprotective agents. nih.gov

Anti-inflammatory mechanisms: Indoline (B122111) derivatives have been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators. acs.orgnih.govchemrxiv.orgnih.govnih.gov In one study, certain indoline derivatives reduced the levels of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages at very low concentrations (1-10 pM). nih.gov The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of enzymes like COX and LOX. nih.gov

In Vitro and In Silico Studies of Specific Biological Potentials

Isatin derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis. The antimycobacterial potential of these compounds is often attributed to the inhibition of essential bacterial enzymes.

The mechanism of action for the antimycobacterial effects of many isatin derivatives is believed to involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication and repair. nih.govresearchgate.netnih.gov While specific MIC values for this compound were not found, the general class of isatin derivatives has shown promising activity against various mycobacterial strains.

Antifungal Activity and Mechanism

Isatin derivatives have been extensively investigated for their potential as antifungal agents, showing efficacy against a variety of pathogenic fungi. nih.govtandfonline.com Studies have demonstrated that these compounds are active against species such as Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.govtandfonline.com The introduction of different substituents onto the isatin ring can significantly influence the antifungal potency. nih.gov For instance, certain isatin-based oxadiazole analogs and isatin-phthalazine hybrids have shown notable antifungal properties. nih.govresearchgate.net

The mechanism of antifungal action for many isatin derivatives is an area of ongoing research. However, it is suggested that their efficacy may stem from various cellular interactions. One proposed mechanism involves the inhibition of essential fungal enzymes. researchgate.net Another potential pathway is the disruption of the fungal cell membrane, leading to altered permeability and subsequent cell death. For example, phosphate (B84403) derivatives of isatin hydrazones have demonstrated high activity against phytopathogenic fungi, potentially through such mechanisms. nih.gov The lipophilicity and electron-accepting ability of substituents on the phenyl ring of related benzoxazine-2,4-diones have been correlated with higher in vitro antifungal activity, suggesting that these properties are crucial for the compound's ability to interact with fungal targets. nih.gov

The antifungal effectiveness of several isatin analogues is summarized below.

| Compound Type | Fungal Strain(s) | Observed Activity | Reference(s) |

| Isatin-based oxadiazole hybrids | Aspergillus flavus, Candida albicans | MIC values ranging from 14.50 to 22.90 µM | researchgate.net |

| Isatin-derived amines and hydrazones | Microsporum canis, Aspergillus flavus | Up to 90% inhibition | researchgate.net |

| Imidazolidine-2,4-dione derivative (3b) | Candida albicans | MIC: 0.25 µg/mL | who.int |

| Imidazolidine-2,4-dione derivative (3g) | Aspergillus fumigatus | MIC: 2 µg/mL | who.int |

| Imidazolidine-2,4-dione derivative (3c) | Microsporum audouinii | MIC: 4 µg/mL | who.int |

Antiviral Activity

The isatin core is a key pharmacophore in the development of broad-spectrum antiviral agents. nih.gov Derivatives have been identified with potential activity against a range of viruses, including arboviruses like Dengue virus (DENV), Japanese Encephalitis Virus (JEV), and Zika Virus (ZIKV), for which clinically approved antivirals are lacking. eurekaselect.comdntb.gov.ua The versatility of the isatin structure allows for modifications at the N-1, C-3, and C-5 positions, leading to compounds with diverse antiviral profiles. nih.gov

Specific isatin analogues have demonstrated significant inhibitory effects on various viruses. For example, certain isatinyl thiosemicarbazone derivatives showed promising activity against HIV-1 replication, with EC50 values in the low micromolar range. nih.gov Another study synthesized a hybrid of 2-methyl benzimidazole (B57391) and isatin-β-thiosemicarbazone that significantly inhibited chikungunya virus replication and diminished viral RNA levels. nih.gov Furthermore, newly designed 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have displayed high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with IC50 values in the nanomolar range. nih.govresearchgate.net Research has also shown that an indol-3-carboxylic acid derivative completely suppressed the replication of the SARS-CoV-2 virus in vitro. actanaturae.ru

The antiviral efficacy of selected isatin derivatives is highlighted in the following table.

| Compound/Derivative | Target Virus | Activity (IC50 / EC50) | Reference(s) |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cmpd 9) | Influenza virus (H1N1) | IC50: 0.0027 µM | nih.gov |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cmpd 5) | Herpes simplex virus 1 (HSV-1) | IC50: 0.0022 µM | nih.gov |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cmpd 4) | Coxsackievirus B3 (COX-B3) | IC50: 0.0092 µM | nih.gov |

| Isatinyl thiosemicarbazone (Cmpd 8a) | HIV-1 | EC50: 1.69 µM | nih.gov |

| Norfloxacin-isatin Mannich base (Cmpd 1a) | HIV-1 | EC50: 11.3 µg/mL | nih.gov |

Antibacterial Activity

Isatin conjugates have emerged as a promising class of antibacterial agents with activity against a broad range of pathogenic Gram-positive and Gram-negative bacteria. nih.gov The strategy of molecular hybridization, which integrates the isatin pharmacophore with other antibacterial moieties, has led to novel candidates with the potential to overcome drug resistance. researchgate.netnih.gov These hybrid molecules can act on diverse enzymes and proteins within the bacterial cell. researchgate.net

Derivatives have been screened against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. nih.govtandfonline.comtandfonline.com Studies have shown that isatin-sulfonamide hybrids and isatin thiosemicarbazone hybrids are active, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the sub-microgram per milliliter range. researchgate.net Isatin itself has demonstrated effectiveness against antimicrobial-resistant Campylobacter jejuni and Campylobacter coli strains, with MIC values as low as <1.0 µg/mL and a minimal bactericidal concentration (MBC) of 16.0 µg/mL for the majority of strains tested. mdpi.com The introduction of substituents like a nitro group or a trifluoromethyl group on indoline-derived phenolic Mannich bases has been shown to improve antibacterial properties against several Gram-positive strains. tuni.fi

A summary of the antibacterial activity of various isatin analogues is presented below.

| Compound/Derivative Type | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| Isatin | Campylobacter strains | <1.0 to 16.0 µg/mL | mdpi.com |

| Isatin-sulfonamide hybrids | Gram-positive & Gram-negative bacteria | 0.007-0.49 µg/mL | researchgate.net |

| Isatin-based oxadiazole hybrid (6h) | Methicillin-resistant S. aureus (MRSA) | 1.70 µM | researchgate.net |

| Imidazolidine-2,4-dione derivative (3g) | P. aeruginosa | 0.25 µg/mL | who.int |

| Imidazolidine-2,4-dione derivative (3b) | P. aeruginosa | 0.25 µg/mL | who.int |

| Imidazolidine-2,4-dione derivatives (3e, 3h) | K. pneumoniae | 2 µg/mL | who.int |

Computational Chemistry and Molecular Modeling of 5 3 Benzyloxy Phenyl Indoline 2,3 Dione and Analogues

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Ab Initio and semi-empirical approaches, particularly Density Functional Theory (DFT), have been widely employed to study isatin (B1672199) derivatives. uobaghdad.edu.iquokerbala.edu.iq These calculations provide a detailed picture of the molecule's geometry and electronic characteristics.

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional conformation of the molecule is determined. For isatin derivatives, this is often performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). uobaghdad.edu.iquokerbala.edu.iq This process yields the lowest energy structure, which is crucial for the accurate calculation of other properties.

Table 1: Illustrative Electronic Properties of 5-Substituted Isatin Analogues (Calculated using DFT/B3LYP)

| Substituent at 5-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -H | -6.5 | -2.5 | 4.0 | 3.5 |

| -CH₃ | -6.3 | -2.4 | 3.9 | 3.8 |

| -F | -6.7 | -2.8 | 3.9 | 2.1 |

| -NO₂ | -7.2 | -3.5 | 3.7 | 6.5 |

| -OCH₃ | -6.1 | -2.3 | 3.8 | 4.2 |

This table presents hypothetical data based on general trends observed in computational studies of isatin derivatives to illustrate the effect of substitution on electronic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the stability of molecules arising from intramolecular charge-transfer interactions. uokerbala.edu.iqresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions provides a quantitative measure of electron delocalization. uokerbala.edu.iq

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It is used to identify the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. mdpi.com The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For isatin and its derivatives, MEP analysis typically shows negative potential around the carbonyl oxygen atoms, making them sites for electrophilic attack and hydrogen bond acceptance. mdpi.comresearchgate.net The regions around the N-H group and aromatic protons are generally characterized by positive potential, indicating their role as hydrogen bond donors. The introduction of a benzyloxyphenyl group at the 5-position would be expected to introduce additional regions of negative potential associated with the oxygen atom of the benzyloxy group and the π-electron clouds of the aromatic rings.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov It is a valuable tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Molecular docking studies have been performed on various isatin derivatives to investigate their potential as inhibitors of different biological targets. nih.govmdpi.com The process involves placing the ligand in the active site of the receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most likely binding mode. nih.gov The analysis of these docked poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For isatin derivatives targeting Mycobacterium tuberculosis (Mtb) DNA gyrase, molecular docking studies have been instrumental in identifying the key amino acid residues in the active site that are crucial for binding. nih.govnih.gov While specific docking studies for 5-(3-(benzyloxy)phenyl)indoline-2,3-dione are not detailed in the provided search results, studies on other isatin-based inhibitors of Mtb DNA gyrase have highlighted the importance of interactions with residues such as Lys49, Ser178, and Gly179 for potent inhibitory activity. The isatin core is often involved in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The benzyloxyphenyl substituent of the target compound would likely engage in additional hydrophobic and potentially π-stacking interactions with other residues in the binding pocket, which could enhance its binding affinity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isatin |

| 5-Fluoroisatin |

| 5-Chloroisatin |

| 5-Methylisatin |

| 5-Methoxyisatin |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isatin derivatives, including analogues of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

Research on various 5-substituted isatin derivatives has demonstrated the utility of QSAR in understanding their anticancer activities. For instance, studies on 5-(2-carboxyethenyl)-isatin derivatives have employed statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) to develop predictive QSAR models. ut.ac.irut.ac.ir These models have revealed that topological and gateway parameters significantly influence the cytotoxic activity of these compounds. ut.ac.irut.ac.ir The modification at the 5-position of the isatin ring has been consistently identified as a critical determinant of inhibitory potency in various biological assays.

In the context of 5-phenylisatin (B182446) derivatives, Structure-Activity Relationship (SAR) studies, which are often a precursor to QSAR, have highlighted the importance of substitutions on the phenyl ring at the C-5 position of the isatin core. nih.govnih.gov These findings suggest that the nature and position of substituents on the benzyloxy-phenyl moiety of this compound would likely have a profound impact on its biological activity. A hypothetical QSAR model for a series of such analogues would typically involve the calculation of various molecular descriptors, as outlined in the table below.

| Descriptor Class | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions with the biological target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values) for a series of analogues, a predictive QSAR model can be developed. Such a model would be invaluable for the rational design of new, more potent derivatives of this compound.

In Silico Tools for Drug-Likeness and Pharmacokinetic Prediction (e.g., SwissADME)

In silico tools play a pivotal role in early-stage drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in assessing the "drug-likeness" of a molecule and identifying potential pharmacokinetic liabilities before committing to costly synthesis and experimental testing. Web-based platforms like SwissADME are widely used for this purpose, offering rapid calculations of various physicochemical and pharmacokinetic parameters. msu-journal.comswissadme.chswissadme.ch

For isatin derivatives, in silico ADME profiling is a standard component of computational studies. ijpbs.comnih.govajol.info These analyses typically evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, and predict key pharmacokinetic endpoints. ijpbs.comnih.gov

A predictive ADME profile for this compound can be generated using tools like SwissADME. The presence of the bulky and lipophilic benzyloxyphenyl group at the 5-position is expected to significantly influence its properties. The following table presents a hypothetical but representative SwissADME prediction for the compound, based on the known properties of similar 5-aryl-isatin structures.

| Property | Predicted Value/Comment | Significance |

|---|---|---|

| Molecular Weight | ~343.36 g/mol | Complies with Lipinski's rule (<500), favoring good absorption. |

| LogP (iLOGP) | ~3.5 - 4.5 | Indicates high lipophilicity, which can enhance membrane permeability but may also lead to lower solubility. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5), favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10), favorable for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gut. ijpbs.com |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Borderline) | The prediction may vary; high lipophilicity favors penetration, but other factors may limit it. |

| Bioavailability Score | 0.55 | Suggests good oral bioavailability. msu-journal.com |

| Lipinski's Rule of Five | No violations | The compound is predicted to have drug-like properties. ijpbs.com |

Future Directions and Research Opportunities for 5 3 Benzyloxy Phenyl Indoline 2,3 Dione Research

Optimization of Synthetic Routes for Scalability and Sustainability

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Gassman procedures. nih.gov However, many established routes for 5-substituted indoline-2,3-diones can be hampered by drawbacks such as long reaction times, low yields, and negative environmental impact. researchgate.netresearchgate.net Future research must focus on developing scalable and sustainable synthetic pathways for 5-(3-(benzyloxy)phenyl)indoline-2,3-dione.

A primary goal is the adoption of green chemistry principles. researchgate.net This involves exploring environmentally benign methods, such as reactions in aqueous media or under solvent-free conditions, which have proven successful for other isatin derivatives. nih.govtandfonline.com The use of microwave irradiation, for instance, has been shown to offer advantages like efficiency, simplicity, excellent yields, and shorter reaction times in the synthesis of spirooxindole moieties from isatin. nih.gov Furthermore, optimizing reaction conditions to make them more suitable for industrial production is a necessary step. researchgate.netresearchgate.net Developing novel, efficient, and environmentally friendly synthetic protocols will be crucial for the cost-effective and large-scale production required for extensive preclinical and potential clinical studies.

| Synthetic Approach | Description | Advantages for Future Synthesis | References |

| Traditional Methods (e.g., Sandmeyer) | Involves reacting substituted anilines with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by cyclization in strong acid. researchgate.net | Well-established for simple analogs. | nih.govresearchgate.net |

| Modern Oxidation Methods | Involves the oxidation of corresponding indole (B1671886) derivatives using O₂ as a clean oxidizing agent, sometimes with a photosensitizer. nih.gov | Environmentally benign, utilizes a readily available oxidant. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often under catalyst-free and base-free conditions in aqueous media. nih.gov | High efficiency, short reaction times, excellent yields, environmentally friendly. | nih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often at elevated temperatures, using catalysts like DABCO or K₂CO₃. tandfonline.com | Reduced solvent waste, simplified workup, potential for higher yields. | tandfonline.com |

Exploration of Novel Hybrid Molecules and Conjugates

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, holds significant promise for developing novel therapeutics with potentially enhanced activity or a dual mechanism of action. pensoft.net The isatin nucleus is an ideal scaffold for creating such hybrid molecules. nih.govdntb.gov.ua Researchers have successfully synthesized and evaluated numerous isatin-based hybrids, including conjugates with chalcones, 1,2,3-triazoles, quinazolines, and natural products like gallic acid and honokiol. pensoft.netnih.govmdpi.comnih.gov

Future exploration for this compound should focus on designing and synthesizing novel hybrids. By conjugating this specific isatin derivative with other biologically active moieties, it may be possible to achieve synergistic effects, overcome drug resistance, or improve selectivity for specific biological targets. For example, creating isatin-indole conjugates has been shown to yield compounds with antiproliferative potency significantly greater than the standard drug sunitinib. nih.gov This approach opens a vast field for creating a new generation of multifunctional molecules derived from the this compound core structure.

| Hybrid/Conjugate Class | Rationale and Reported Activity | References |

| Isatin-Chalcone Hybrids | Designed as neuroprotective agents, exhibiting potent anti-neuroinflammatory activity. mdpi.com | mdpi.com |

| Isatin-Triazole Hybrids | Show promising anti-proliferative activity against various tumor cell lines, with some targeting the minor groove of DNA. nih.gov | nih.gov |

| Isatin-Benzoazine Hybrids | Synthesized as potential antiproliferative agents against colon, breast, and lung cancer cell lines. nih.gov | nih.gov |

| Isatin-Gallate Hybrids | Explored for potential synergistic antioxidant and anticancer activities. pensoft.net | pensoft.net |

| Isatin-Honokiol Hybrids | Developed as potential anti-rheumatoid arthritis drug candidates by inhibiting the viability of fibroblast-like synoviocytes. nih.gov | nih.gov |

Advanced Mechanistic Studies and Target Identification

While many isatin derivatives exhibit potent biological effects, the specific molecular targets responsible for these actions are often not fully known. nih.gov Identifying the precise biological targets of this compound is a critical step in understanding its mechanism of action and advancing its development. Isatin analogues have been shown to interact with a diverse range of proteins, including proteases, kinases, and enzymes involved in epigenetic regulation and detoxification. nih.govnih.govpsu.edu

Advanced mechanistic studies are required to deconstruct the pathways through which this compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify direct binding partners. For instance, studies on novel isatin derivatives have identified putative targets like histone acetyltransferase P-300 (EP300) and aldehyde dehydrogenases (ALDHs). nih.govpsu.edu Pinpointing the specific targets for this compound will enable a more rational approach to its optimization and provide a clearer understanding of its therapeutic potential and possible side effects.

| Potential Target Class | Examples of Known Isatin Interactions | Significance | References |

| Proteases | Inhibition of SARS coronavirus 3CL protease and parasitic cysteine proteases (cruzain, rhodesain). nih.gov | Important for antiviral and antiparasitic drug design. | nih.gov |

| Kinases | Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2. mdpi.comtandfonline.com | Crucial targets in cancer therapy for controlling cell cycle and angiogenesis. mdpi.comtandfonline.comnih.gov | |

| Epigenetic Regulators | Putative targeting of histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2). nih.gov | Implicated in the regulation of gene expression and involved in cancer. | nih.gov |

| Detoxification Enzymes | Inhibition of multiple aldehyde dehydrogenase (ALDH) isoforms. psu.edu | ALDH overexpression is linked to cancer stemness and drug resistance. | psu.edu |

| Other Enzymes | Inhibition of monoamine oxidase (MAO-B). researchgate.net | Relevant for neurological disorders. | researchgate.net |

Development of Structure-Based Design Strategies

Leveraging computational chemistry, structure-based design strategies offer a powerful approach to rationally modify and optimize this compound. mdpi.com Once a biological target is identified and its three-dimensional structure is known, computational methods like molecular docking and molecular dynamics simulations can be used to model the interactions between the compound and the enzyme's active site. nih.govresearchgate.netnih.gov

These techniques provide valuable insights into the structural and energetic factors that govern binding affinity and selectivity. mdpi.com This knowledge can then guide the strategic modification of the isatin scaffold, such as adding or altering substituents at specific positions, to enhance these interactions. mdpi.comnih.gov Numerous studies have successfully used this approach to design isatin derivatives with improved inhibitory activity against targets like CDK2 and VEGFR-2. mdpi.comtandfonline.com Applying these structure-based design principles will accelerate the development of more potent and selective analogues of this compound, optimizing its therapeutic profile.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. ijirt.orgmdpi.com These technologies can be applied to accelerate the development of derivatives of this compound. By training ML models on large datasets of chemical structures and their corresponding biological activities, it is possible to predict the therapeutic potential of novel, unsynthesized compounds. nih.govijcrt.org

AI and ML algorithms can be used for several key tasks:

Bioactivity Prediction: ML models can learn complex structure-activity relationships (SARs) to predict how modifications to the this compound structure will affect its biological activity. ijcrt.orgnih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, optimized for potency and selectivity against a target of interest. nih.govelsevier.com

ADMET Prediction: AI can predict crucial pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize compounds with better drug-like characteristics early in the discovery process. nih.gov

Addressing Challenges in Efficacy and Selectivity Optimization

A persistent challenge in drug development is achieving high efficacy against the desired target while maintaining selectivity to avoid off-target effects and associated toxicity. researchgate.net While some isatin-based drugs like Sunitinib are clinically approved, they can be associated with adverse effects, underscoring the need for improved selectivity. researchgate.netnih.gov Future research on this compound must prioritize the optimization of its efficacy and selectivity.

Strategies to achieve this include meticulous structural modifications to enhance interactions with the primary target and minimize binding to other proteins. nih.gov This can be guided by the structure-based design and AI/ML approaches described previously. For example, studies on isatin-triazole hybrids have shown that cytotoxicity can depend on the length of the carbon bridge connecting the two moieties, indicating that subtle structural changes can significantly impact biological activity. nih.gov Furthermore, exploring different drug delivery systems could also improve the therapeutic index by ensuring the compound reaches its target tissue in sufficient concentrations while minimizing systemic exposure. nih.gov A focused effort on fine-tuning the molecular architecture of this compound will be essential to developing a candidate with a superior safety and efficacy profile. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted indoline-2,3-dione cores and benzyloxy-phenyl moieties. For example, derivatives like 5-fluoroindoline-2,3-dione are synthesized via condensation of indolecarbaldehyde with acetylated intermediates in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis . Key intermediates are characterized using IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions and purity .

Q. What spectroscopic and chromatographic methods are used to confirm the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and benzyloxy groups (δ 5.1 ppm for -OCH₂Ph). Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, with mobile phases like acetonitrile/water (70:30) .

Q. How are crystal structures of indoline-2,3-dione derivatives determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of DMSO/ethanol solutions. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL-97 provides bond lengths, angles, and intermolecular interactions (e.g., C=O⋯H-N hydrogen bonds) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electronic properties (HOMO-LUMO gaps). Molecular docking against targets like acetylcholinesterase (PDB ID 4EY7) identifies binding affinities, while MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in cytotoxicity data across structurally similar derivatives?

- Methodological Answer : Systematic SAR studies vary substituents (e.g., nitro, fluoro, benzyloxy) and correlate changes with IC₅₀ values in MTT assays. For example, 5-nitro derivatives show higher cytotoxicity than 5-fluoro analogs due to enhanced electron-withdrawing effects, which improve membrane permeability . Conflicting results may arise from cell-line-specific uptake mechanisms, necessitating cross-validation using 3D tumor spheroids or primary cells .

Q. How are structure-activity relationships (SAR) optimized for antitubercular or enzyme-inhibitory activity?

- Methodological Answer : Thiosemicarbazone derivatives (e.g., 5-fluoroindoline-2,3-dione-3-thiosemicarbazones) are synthesized to enhance metal chelation, improving antitubercular potency (MIC = 1.56 µg/mL against M. tuberculosis). Piperidinomethyl substitutions at N1 increase lipophilicity, enhancing blood-brain barrier penetration for neurotargeted applications .

Q. What experimental designs validate the role of the benzyloxy group in modulating biological activity?

- Methodological Answer : Comparative studies synthesize analogs with methoxy, hydroxy, or halogen substituents at the 3-phenyl position. In vitro assays (e.g., cholinesterase inhibition) reveal that benzyloxy groups enhance activity by 2–3 fold compared to methoxy, likely due to increased steric bulk and π-π stacking with aromatic enzyme residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.